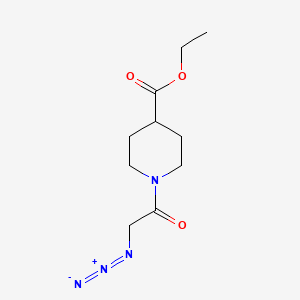
Ethyl 1-(azidoacetyl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(azidoacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H16N4O3 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-(azidoacetyl)piperidine-4-carboxylate is a compound that belongs to the piperidine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄O₂
- SMILES Notation : CCOC(=O)C1CCN(CC1)C(=N)N
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can lead to significant pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell proliferation; potential for targeted therapy. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Modulation of inflammatory pathways and cytokine release. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, in vitro assays demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study reported an IC50 value of approximately 11.3 μM for related piperidine derivatives against HepG2 liver cancer cells, suggesting a promising avenue for further development in cancer therapeutics .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrated significant inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents. Comparative studies showed that piperidine derivatives could outperform traditional antibiotics in certain contexts, particularly against resistant strains .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical mediators in inflammatory pathways. This activity suggests the potential application of this compound in treating inflammatory diseases .
Case Studies
A case study involving the synthesis and evaluation of piperidine derivatives revealed that structural modifications significantly impacted biological activity. The introduction of azidoacetyl groups was associated with enhanced interaction with target proteins involved in cancer progression and inflammation .
Another investigation utilized computer-aided drug design tools to predict the biological activity spectra of new piperidine derivatives, including this compound. The results indicated a broad range of potential pharmacological effects, supporting further preclinical studies .
Propriétés
IUPAC Name |
ethyl 1-(2-azidoacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-2-17-10(16)8-3-5-14(6-4-8)9(15)7-12-13-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHWCORQODGOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















